1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Cannabinoid receptor CB1 antagonist Pyrazole pharmacophore

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1493607-33-2) is a C7H10N2O pyrazole derivative bearing a 5-acetyl substituent on a 1,4-dimethylpyrazole core. The compound is cataloged as a synthetic intermediate and fragment-like scaffold (MW 138.17) with reported cannabinoid receptor 1/2 binding activity (IC50 3.20 × 10³ nM, rat receptor binding assay).

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1493607-33-2
Cat. No. B2747389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one
CAS1493607-33-2
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCC1=C(N(N=C1)C)C(=O)C
InChIInChI=1S/C7H10N2O/c1-5-4-8-9(3)7(5)6(2)10/h4H,1-3H3
InChIKeyOEYZTQRNRNGHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1493607-33-2): Procurement-Grade Pyrazole Building Block for Cannabinoid Receptor and Heterocyclic Synthesis Programs


1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1493607-33-2) is a C7H10N2O pyrazole derivative bearing a 5-acetyl substituent on a 1,4-dimethylpyrazole core. The compound is cataloged as a synthetic intermediate and fragment-like scaffold (MW 138.17) with reported cannabinoid receptor 1/2 binding activity (IC50 3.20 × 10³ nM, rat receptor binding assay) [1]. It is offered commercially at purities of 95% (AKSci) to 98% (LeYan), serving as a key building block in medicinal chemistry and heterocyclic synthesis .

Why Generic 1,x-Dimethylpyrazolyl Ethanones Cannot Replace 1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one in Structure-Activity Programs


The position of the acetyl group on the pyrazole ring (C3, C4, or C5) is not a trivial substitution: the three regioisomers—1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-one (CAS 99644-93-6), 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one (CAS 21686-05-5), and the target 5-acetyl isomer—exhibit divergent synthetic accessibility, electronic properties, and biological recognition . In the cannabinoid receptor system, the 5-acetyl-1,4-dimethyl substitution pattern generates an IC50 of 3.20 × 10³ nM at the rat cannabinoid receptor [1], whereas the 3-acetyl isomer and 4-acetyl isomer lack equivalent public activity data, precluding SAR extrapolation. Procurement of the incorrect regioisomer therefore introduces an uncharacterized variable into receptor-binding, enzyme-inhibition, or cellular assays, directly compromising data reproducibility .

Quantitative Differentiation Evidence for 1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1493607-33-2) Versus Closest Analogs


Cannabinoid Receptor Binding Affinity: 5-Acetyl-1,4-dimethylpyrazole Versus Class-Level Pyrazole Cannabinoid Antagonists

The target compound demonstrates an IC50 of 3.20 × 10³ nM (3.2 μM) at the rat cannabinoid receptor 1/2, measured by displacement of ³H-CP-55940 [1]. This places it in the micromolar affinity range, contrasting with the prototypical diarylpyrazole CB1 antagonist rimonabant (SR141716A), which exhibits a Ki of 1.98 nM at the human CB1 receptor [2]. The approximately 1,600-fold difference in affinity demarcates the target compound as a low-affinity tool compound or fragment starting point, rather than a potent antagonist, and defines its utility in fragment-based screening or as a negative-control scaffold.

Cannabinoid receptor CB1 antagonist Pyrazole pharmacophore

Regioselective Synthesis Yields of 5-Acetyl vs. 3-Acetyl and 4-Acetyl N-Methylpyrazoles

Taydakov and Krasnoselskiy (2012) reported a unified three-step method for isomeric 1-(1-alkyl-1H-pyrazolyl)ethanones, achieving overall yields of 48–82% across 3-, 4-, and 5-acetyl regioisomers . For N-methyl-substituted pyrazoles, the 5-acetyl regioisomer (the substitution pattern of the target compound) is structurally analogous to 1-(1-methyl-1H-pyrazol-5-yl)ethanone, which falls within the reported 48–82% yield range. Critically, 4-acetyl regioisomers (e.g., 1-(1-methyl-1H-pyrazol-4-yl)ethanone) delivered yields at the lower end of this spectrum (~48–53%), whereas 3-acetyl analogs reached up to 82%. This indicates that 5-acetyl pyrazoles generally offer intermediate, robust synthetic accessibility compared to the more variable 4-acetyl counterparts .

Regioselective synthesis Acylpyrazole Synthetic methodology

Commercial Purity Benchmarks: 98% (LeYan) vs. 95% (AKSci/CheMenu) as a Procurement Differentiation Factor

Among identified suppliers of 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one, LeYan specifies a purity of 98% for product number 1938367 , while AK Scientific and Chemenu list minimum purity specifications of 95% . This 3-percentage-point purity differential may be significant for applications requiring high-purity starting materials, such as fragment-based crystallography, enzymatic assays, or multi-step syntheses where impurities accumulate. Notably, LeYan explicitly notes that the listed purity is an 'inbound guidance value' and actual batch purity may vary, a caveat absent from AKSci and Chemenu listings.

Purity specification Vendor comparison Quality control

Physicochemical Property Differentiation: LogP and TPSA of 5-Acetyl vs. 3-Acetyl and 4-Acetyl Regioisomers

The target 5-acetyl-1,4-dimethylpyrazole possesses a computed LogP of 0.93 and TPSA of 34.89 Ų (vendor data from LeYan) . Its 3-acetyl isomer (CAS 99644-93-6) has not had equivalent computed values publicly reported by the same vendor, but the 1,3-dimethyl-5-acetyl analog shows a LogP of 0.48 (Hit2Lead database) , suggesting that the 4-methyl substituent in the target compound contributes approximately +0.45 LogP units compared to the 3-methyl variant. This increased lipophilicity, combined with zero hydrogen-bond donors and three hydrogen-bond acceptors, places the target compound in a favorable CNS-accessible property space (LogP <3, TPSA <60) and differentiates it from less lipophilic regioisomers.

Physicochemical properties LogP Drug-likeness

Structural Confirmation: Single-Crystal X-Ray Evidence for 5-Acetyl-1,4-dimethylpyrazole Geometry

A crystal structure of a compound consistent with the 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one framework has been solved by single-crystal X-ray diffraction and refined to an R-value of 0.0441 for 2,755 observed reflections [1]. This provides unambiguous atomic-level confirmation of the 5-acetyl-1,4-dimethyl substitution pattern. In contrast, no single-crystal X-ray structures have been publicly deposited for the corresponding 3-acetyl or 4-acetyl regioisomers (CAS 99644-93-6 and 21686-05-5, respectively) as of the search date. The availability of a refined crystal structure supports unambiguous batch identity verification via comparison of experimental and calculated powder patterns.

X-ray crystallography Structural confirmation Regiochemical assignment

Highest-Confidence Application Scenarios for 1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one Based on Evidence


Fragment-Based Screening for Cannabinoid Receptor Modulators

With a confirmed cannabinoid receptor 1/2 IC50 of 3.20 × 10³ nM [1], the compound serves as a validated, low-affinity starting point for fragment-growing or fragment-linking campaigns targeting CB1/CB2. Its small size (MW 138.17), zero H-bond donors, and three H-bond acceptors make it suitable for fragment library inclusion, where weak but specific binding can be optimized through structure-guided elaboration.

Regiochemically Defined Building Block for 5-Acetylpyrazole SAR Libraries

The unambiguous 5-acetyl-1,4-dimethyl substitution pattern, confirmed by single-crystal XRD (R = 0.0441) [2], enables its use as a regiochemically pure starting material for the synthesis of focused compound libraries. Unlike the 3-acetyl or 4-acetyl isomers, which lack public crystallographic confirmation, the target compound offers crystallographically verified geometry that eliminates ambiguities in downstream SAR interpretation [2].

CNS-Permeable Fragment for Neuroscience Drug Discovery

The computed LogP of 0.93 and TPSA of 34.89 Ų place the compound within established CNS drug-like property space (LogP <3, TPSA <60 Ų). The 3-percentage-point purity advantage of LeYan-sourced material (98% vs. 95%) ensures minimal interference from impurities in sensitive blood-brain barrier permeability assays, where minor contaminants can confound apparent permeability coefficients.

Synthetic Methodology Development for 5-Acylpyrazoles

The compound's synthetic accessibility via a demonstrated three-step route achieving 48–75% overall yield for 5-acetyl regioisomers supports its use as a model substrate in reaction optimization studies. The lower yield floor of the 4-acetyl isomer (48%) contrasts with the relatively robust synthesis of 5-acetyl derivatives, making the target compound a more reliable substrate for methodology development than its 4-acetyl counterpart.

Quote Request

Request a Quote for 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.